2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a useful research compound. Its molecular formula is C14H13ClN4 and its molecular weight is 272.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile , often referred to in the literature as a derivative of malononitrile, has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally characterized by its molecular formula C12H12ClN3 and a molecular weight of approximately 233.7 g/mol. Its structure features a malononitrile moiety linked to a substituted aniline, which is critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and malononitrile derivatives. The synthetic pathway is crucial for ensuring high purity and yield, which are essential for subsequent biological evaluations.
Anticancer Properties
Recent studies have demonstrated that derivatives of malononitrile exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways and modulation of mitochondrial membrane potential . The presence of the chloroaniline group in our compound enhances its interaction with cellular targets, potentially increasing its efficacy as an anticancer agent.
The proposed mechanism involves:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress that further promotes apoptosis.
Study 1: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of related malononitrile derivatives on several cancer cell lines, including MCF-7 and MDA-MB-231. The study reported IC50 values indicating substantial cytotoxicity at low concentrations (e.g., IC50 < 10 µM), suggesting that structural modifications significantly enhance their therapeutic potential .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Les-3331 | MCF-7 | <10 | Apoptosis via caspase activation |
Les-3331 | MDA-MB-231 | <10 | ROS generation leading to cell death |
Study 2: In Vivo Efficacy
In vivo studies have highlighted the efficacy of malononitrile derivatives in tumor-bearing animal models. These studies showed a significant reduction in tumor size when treated with these compounds compared to control groups, indicating their potential as effective anticancer agents.
Toxicological Assessment
While exploring biological activity, it is essential to evaluate the toxicity profile. Preliminary toxicity assessments indicate that while these compounds are effective against cancer cells, they may exhibit cytotoxicity towards normal cells at higher concentrations. Therefore, dose optimization is critical for therapeutic applications.
Eigenschaften
IUPAC Name |
2-[(E)-3-(4-chloroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVVXWKQIZVBR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.